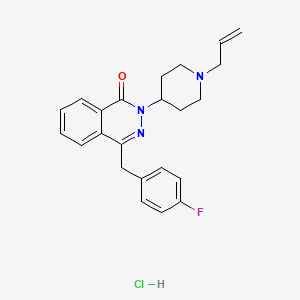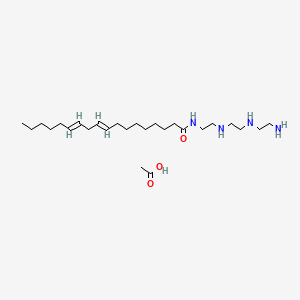
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structural features, including a methoxy group, a dimethyl group, and an oxiranylmethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- involves multiple steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxiranylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-hydroxyphenyl)-3-phenyl-, trans-
- 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-methoxyphenyl)-3-phenyl-, trans-
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- stands out due to its unique oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
111038-47-2 |
|---|---|
Fórmula molecular |
C27H28O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(3S,4S)-7-methoxy-2,2-dimethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-3-phenyl-3,4-dihydrochromene |
InChI |
InChI=1S/C27H28O4/c1-27(2)26(19-7-5-4-6-8-19)25(23-14-13-21(28-3)15-24(23)31-27)18-9-11-20(12-10-18)29-16-22-17-30-22/h4-15,22,25-26H,16-17H2,1-3H3/t22?,25-,26+/m0/s1 |
Clave InChI |
IISXXZMZLSKUTJ-QMXUZLBISA-N |
SMILES isomérico |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)



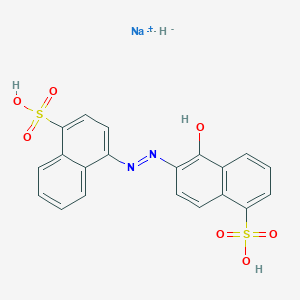

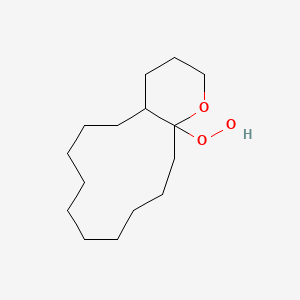
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
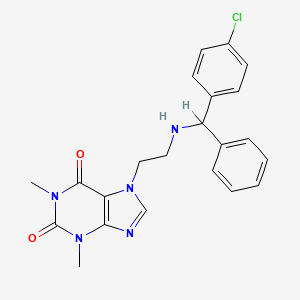
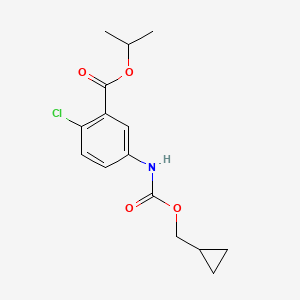
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
